![molecular formula C15H14N2O2 B2361864 5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde CAS No. 1059605-20-7](/img/structure/B2361864.png)
5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde , also known as methyl 2-hydroxy-5-[(E)-phenyldiazenyl]benzoate , is a compound with an intriguing molecular structure. It belongs to the class of indole derivatives , which have gained attention due to their diverse biological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-hydroxybenzaldehyde with an aryl diazonium salt derived from 2,5-dimethylphenylamine . The E-isomer configuration of the azo group is crucial for its biological properties .
Molecular Structure Analysis
The molecular formula of this compound is C14H12N2O3 . It contains an indole nucleus (benzopyrrole) and an azo group . The indole scaffold contributes to its aromatic nature and provides a valuable pharmacophore for drug development .
Chemical Reactions Analysis
- Antiviral Activity : Some indole derivatives exhibit antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- Anticancer Response : Certain indole derivatives, including those containing the (E)-methyl 3-(1-tolyl-1H-indol-5-yl)acrylate moiety, have shown anticancer effects against cell lines such as HT-29 and K562 .
科学的研究の応用
Luminescence Sensing
5-[(E)-(2,5-Dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde and related compounds have been studied for their potential in luminescence sensing. For instance, certain lanthanide metal-organic frameworks with similar structural components show sensitivity to benzaldehyde-based derivatives, indicating potential use in fluorescence sensors (Shi et al., 2015).
Synthesis of Chemical Entities
Compounds related to this compound have been used in the synthesis of new chemical entities. For example, certain methyl esters involving similar structures have been developed for treating hyperproliferative disorders and cancer (Kucerovy et al., 1997).
Quantum Chemical Computational Studies
Azo-enamine tautomers related to this compound have been synthesized and characterized, including studies on their molecular structure and quantum chemical properties (Gözel et al., 2014).
Antibacterial and Radical Scavenging Properties
Some derivatives of this compound have been studied for their antibacterial and radical scavenging properties, demonstrating significant activity against various bacteria (Azarbani et al., 2016).
Reactions with Alkynes, Alkenes, or Allenes
Research has explored the reactivity of 2-hydroxybenzaldehydes, closely related to this compound, with various alkynes, alkenes, and allenes. This demonstrates their potential in synthesizing diverse organic compounds (Kokubo et al., 1999).
Synthesis of Pyrazoline Compounds
The compound has been used as a starting material in the synthesis of new pyrazoline compounds, which are of interest for their potential pharmaceutical applications (Hussein, 2014).
Solid State Fluorescence
Tricyanofuran derivatives containing a fragment similar to this compound exhibit solid-state fluorescence, suggesting applications in optical materials (Belikov et al., 2019).
特性
IUPAC Name |
5-[(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-3-4-11(2)14(7-10)17-16-13-5-6-15(19)12(8-13)9-18/h3-9,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQDDYJENAEZBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=NC2=CC(=C(C=C2)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

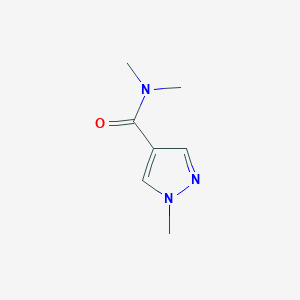
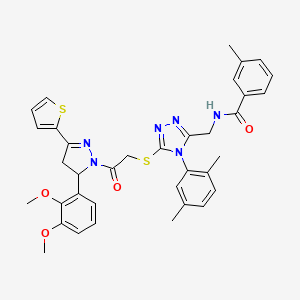
![4-tert-butyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2361785.png)
![2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2361786.png)
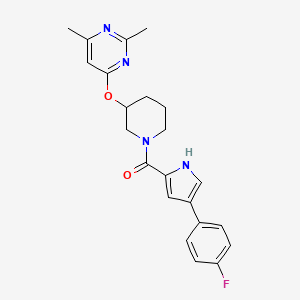
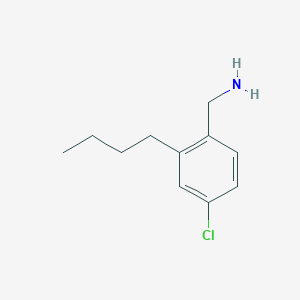
![2-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2361792.png)
![Methyl 4-[({5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylphenyl}sulfonyl)amino]benzoate](/img/structure/B2361793.png)
![(1-Chloronaphtho[2,1-b]thiophen-2-yl)[4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2361795.png)
![2-[[1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2361796.png)

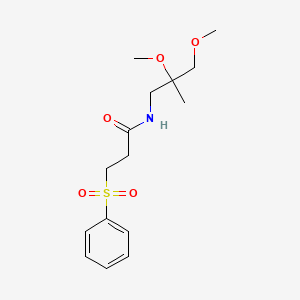
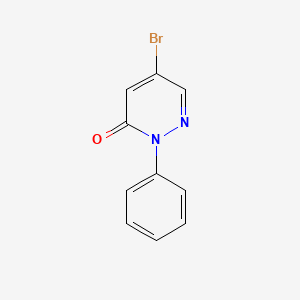
![cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2361804.png)